molecular formula C15H20IN3O B331576 N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B331576
M. Wt: 385.24 g/mol
InChI Key: SONRGZROUVIXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that features an adamantane moiety, an iodine atom, and a pyrazole ring. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications. The incorporation of iodine and pyrazole adds to the compound’s unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of N5-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents .

Chemical Reactions Analysis

Types of Reactions

N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of N5-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(1-ADAMANTYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the iodine atom and the pyrazole ring, which confer distinct chemical and biological properties compared to other adamantane derivatives. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C15H20IN3O

Molecular Weight

385.24 g/mol

IUPAC Name

N-(1-adamantyl)-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H20IN3O/c1-19-13(12(16)8-17-19)14(20)18-15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,18,20)

InChI Key

SONRGZROUVIXCF-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)I)C(=O)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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